REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([I:9])=[CH:4][N:3]=1.C=O.[CH3:12][C:13](O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O.C([O-])(O)=O.[Na+].C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][CH2:12][CH3:13])[C:5]([I:9])=[CH:4][N:3]=1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
262 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)N)I
|
Name
|
|
Quantity
|
618 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
236 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 40° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated onto silica
|
Type
|
WASH
|
Details
|
Gradient chromatography, eluting with 5-10% EtOH
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NCC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.03 mmol | |
AMOUNT: MASS | 291 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |